molecular formula C11H12N2OS2 B2934244 2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- CAS No. 889972-75-2

2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-

Cat. No. B2934244
CAS RN: 889972-75-2
M. Wt: 252.35
InChI Key: NEIJLBYPRUIQAR-UHFFFAOYSA-N
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Description

2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl-] is a chemical compound that has significant importance in scientific research. It is commonly used as a building block for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl-] is not well understood. However, it is believed to act as a nucleophile in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl-]. However, it has been reported to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl-] in lab experiments is its high reactivity, which allows for the efficient synthesis of various organic compounds. However, its limited solubility in water can be a limitation in certain reactions.

Future Directions

There are several future directions for the research of 2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl-]. One direction is the development of more efficient synthesis methods. Another direction is the investigation of its antibacterial and antifungal activities, which could lead to the development of new antibiotics and antifungal agents. Additionally, the use of 2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl-] as a ligand in coordination chemistry could be further explored.

Synthesis Methods

2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl-] can be synthesized by the reaction of 2-thiophenecarboxaldehyde with 1-methyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imidazolium salt intermediate, which then undergoes a nucleophilic substitution reaction to give the final product.

Scientific Research Applications

2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl-] has various applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.

properties

IUPAC Name

5-methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-8-9(5-10(6-14)16-8)7-15-11-12-3-4-13(11)2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIJLBYPRUIQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)CSC2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-

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